molecular formula C18H28N2O2 B2446369 tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate CAS No. 1853217-55-6

tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate

Cat. No.: B2446369
CAS No.: 1853217-55-6
M. Wt: 304.434
InChI Key: OBIXMQMEZUNJMD-UHFFFAOYSA-N
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Description

T-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1853217-55-6 . It has a molecular weight of 304.43 . The IUPAC name for this compound is tert-butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate .


Synthesis Analysis

This compound is a precursor in the synthesis of fentanyl, a major contributing drug to the opioid crisis in North America . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)15-7-5-14(6-8-15)13-19-4/h5-8,16,19H,9-13H2,1-4H3 . The InChI key is OBIXMQMEZUNJMD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

  • Oxindole Synthesis via Palladium‐catalyzed CH Functionalization : This compound is used in the synthesis of oxindoles, a class of molecules with significance in medicinal chemistry. The process employs Buchwald's and Hartwig's methodologies and is pivotal in synthesizing serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

  • Synthesis of N-substituted 4-piperidones : This compound serves as a precursor in the synthesis of N-substituted 4-piperidones, which are important in chemical research. It highlights the versatility of t-butyl esters in increasing yield and efficiency in chemical synthesis (Baty et al., 1967).

  • Asymmetric Synthesis of Nociceptin Antagonists : This compound is an intermediate in the synthesis of nociceptin antagonists, highlighting its role in creating compounds that could potentially have therapeutic applications (Jona et al., 2009).

  • Investigation of Cine-Amination of Substituted Pyrimidines : This compound's structural components are relevant in the study of cine-amination reactions in pyrimidines, a process important in the synthesis of various biologically active molecules (Rasmussen et al., 1978).

  • Synthesis of Vandetanib Intermediate : It is a key intermediate in synthesizing Vandetanib, an anticancer drug. This highlights its crucial role in the synthesis of complex pharmaceuticals (Wang et al., 2015).

  • Inhibition of Soluble Epoxide Hydrolase : This compound serves as a structural inspiration for synthesizing inhibitors of soluble epoxide hydrolase, an enzyme involved in various physiological processes (Thalji et al., 2013).

  • Anticorrosive Behaviour for Carbon Steel : It exhibits potential as an anticorrosive agent for carbon steel, demonstrating the compound's application in material science and engineering (Praveen et al., 2021).

Safety and Hazards

This compound is classified under GHS07. The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P280, P301+P312, and P302+P352 .

Properties

IUPAC Name

tert-butyl 4-[4-(methylaminomethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)15-7-5-14(6-8-15)13-19-4/h5-8,16,19H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIXMQMEZUNJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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